Flonicamide

Vue d'ensemble

Description

Le flonicamid est un composé organique de la pyridine largement utilisé comme insecticide. Il est particulièrement efficace contre les pucerons, les aleurodes et les thrips. Le composé perturbe les organes chordotonaux des insectes, affectant leur audition, leur équilibre et leurs mouvements, ce qui entraîne finalement l'arrêt de l'alimentation . Le flonicamid est généralement vendu sous forme de granulés mouillables qui sont mélangés à de l'eau avant l'application .

Applications De Recherche Scientifique

Flonicamid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Flonicamid, a novel class insecticide, is very active against a wide range of aphid species and other species of sucking insects . The precise target of Flonicamid is still under investigation, but it is known that Flonicamid exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor . It has been suggested that Flonicamid blocks the A-Type potassium channel .

Mode of Action

Flonicamid works by hindering the sucking effect of pests . The pest quickly stops sucking after ingesting the medicine, and finally dies of hunger . It disrupts insect chordotonal organs that can affect hearing, balance, movement to cause cessation of feeding . The specific target site of the chemical is unknown .

Biochemical Pathways

The microbial degradation of nitriles proceeds via two enzymatic pathways: the nitrile hydratase/amidase pathway, and the nitrilase pathway . Nitrile-containing insecticides like Flonicamid can be converted into their amide derivatives by Pseudaminobacter salicylatoxidans . N - (4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM) is converted to 4- (trifluoromethyl) nicotinoyl glycine (TFNG) using nitrile hydratase/amidase .

Pharmacokinetics

The metabolism and distribution of Flonicamid in plants and animals were investigated using 14C-labelled Flonicamid . The leaching rates, dissipation dynamics, and residue levels of Flonicamid and its metabolites in tea leaves during processing and transferring were investigated . .

Result of Action

The result of Flonicamid’s action is the rapid inhibition of the feeding behavior of aphids and provides long-lasting control . It has excellent systemic and translaminar activity . It has no negative impact on beneficial insects and mites . These characteristics make Flonicamid well suited for resistant management strategies and integrated pest-management programs .

Action Environment

Flonicamid has a high aqueous solubility and a low volatility . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater . Ecotoxicity is moderate to low for most species . It has a moderate mammalian oral toxicity . Application rates increase (0.054 to 0.071 lb ai/a) for greater plant volume, higher pest populations and/or longer residual activity .

Analyse Biochimique

Biochemical Properties

Flonicamid interacts with insect chordotonal organs, which are involved in hearing, balance, and movement . It is typically sold as wettable granules mixed with water before spraying .

Cellular Effects

Flonicamid has a significant impact on various types of cells, particularly those of insects. It disrupts the functioning of insect chordotonal organs, leading to cessation of feeding .

Molecular Mechanism

Flonicamid exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, flonicamid has been observed to have significant effects over time. For instance, in a study involving the greenbug, Schizaphis graminum, it was found that sublethal concentrations of flonicamid affected the demographic parameters and feeding behavior that ultimately suppress the population growth of S. graminum .

Dosage Effects in Animal Models

Flonicamid is harmful after acute oral administration . After repeated administration, the target organs were the liver, the kidneys, and the hematopoietic system

Metabolic Pathways

Flonicamid is rapidly and almost completely absorbed but not extensively metabolized, and excreted mainly via urine . Metabolism of flonicamid was also studied in livestock . The metabolic pathway of flonicamid in oranges was investigated using flonicamid labelled at the 3-nicotinamide position .

Transport and Distribution

Flonicamid is a systemic pyridine insecticide used in the field and in glasshouses . It has a high aqueous solubility and a low volatility . Evidence suggests it is not persistent in soil but may be in aquatic systems . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le flonicamid peut être synthétisé par une série de réactions chimiques impliquant des dérivés de la pyridine. Une méthode courante implique la réaction de la 4-trifluorométhylpyridine avec la cyanométhylamine dans des conditions spécifiques pour produire du flonicamid . La réaction nécessite généralement un solvant tel que l'acétonitrile et un catalyseur pour faciliter le processus.

Méthodes de Production Industrielle : Dans les milieux industriels, le flonicamid est produit à l'aide de réacteurs chimiques à grande échelle où les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de Réactions : Le flonicamid subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.

Réactifs et Conditions Communs :

Oxydation : Les réactions d'oxydation peuvent convertir le flonicamid en ses dérivés d'acides carboxyliques correspondants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent la TFNA, la TFNG et d'autres métabolites apparentés .

4. Applications de la Recherche Scientifique

Le flonicamid a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le flonicamid exerce ses effets en inhibant rapidement le comportement alimentaire des pucerons et autres insectes suceurs. Il y parvient en bloquant le canal potassique de type A dans le système nerveux de l'insecte, ce qui entraîne un arrêt de l'alimentation en quelques minutes après l'exposition . Ce mode d'action est distinct de celui d'autres insecticides, tels que les néonicotinoïdes, qui ciblent le récepteur nicotinique de l'acétylcholine .

Composés Similaires :

Unicité du Flonicamid : Le mode d'action unique du flonicamid et son absence de résistance croisée avec les autres principales classes d'insecticides en font un outil précieux dans les programmes de lutte intégrée contre les ravageurs . Son activité sélective contre des ravageurs spécifiques et son impact minime sur les insectes bénéfiques renforcent encore son utilité dans les pratiques agricoles .

Comparaison Avec Des Composés Similaires

Uniqueness of Flonicamid: Flonicamid’s unique mode of action and its lack of cross-resistance with other major insecticide classes make it a valuable tool in integrated pest management programs . Its selective activity against specific insect pests and minimal impact on beneficial insects further enhance its utility in agricultural practices .

Propriétés

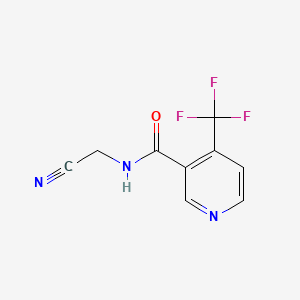

IUPAC Name |

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQJEEJISHYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034611 | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 5.2X10+3 mg/L at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.531 at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

158062-67-0 | |

| Record name | Flonicamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flonicamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLONICAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157.5 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.